Bienvenue dans la boutique en ligne BenchChem!

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Antiviral Pharmacology Chiral Discrimination Nucleotide Reverse Transcriptase Inhibition

Designated as (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS 180587-75-1), also referred to as Tenofovir Diethyl Ester or (R)-PMPA Diethyl Ester, this compound is a chiral acyclic nucleoside phosphonate (ANP) that serves as the penultimate synthetic intermediate in the manufacture of the two globally dominant tenofovir prodrugs: tenofovir disoproxil fumarate (TDF, Viread®) and tenofovir alafenamide fumarate (TAF, Vemlidy®). It features an (R)-configured phosphonomethoxypropyl linker appended to the N9 position of adenine, with the phosphonate moiety fully esterified by two ethyl groups, resulting in a molecular weight of 343.32 Da and a calculated logP of approximately 2.6 that starkly contrasts with the hydrophilic parent drug tenofovir (logP ≈ −2.2).

Molecular Formula C13H22N5O4P
Molecular Weight 343.32 g/mol
CAS No. 180587-75-1
Cat. No. B016676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
CAS180587-75-1
SynonymsP-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  Diethyl Tenofovir
Molecular FormulaC13H22N5O4P
Molecular Weight343.32 g/mol
Structural Identifiers
SMILESCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC
InChIInChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1
InChIKeyGCOFRXOOFANVPB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS 180587-75-1): A Chiral Acyclic Nucleoside Phosphonate Intermediate for Tenofovir-Based Antiviral APIs


Designated as (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS 180587-75-1), also referred to as Tenofovir Diethyl Ester or (R)-PMPA Diethyl Ester, this compound is a chiral acyclic nucleoside phosphonate (ANP) that serves as the penultimate synthetic intermediate in the manufacture of the two globally dominant tenofovir prodrugs: tenofovir disoproxil fumarate (TDF, Viread®) and tenofovir alafenamide fumarate (TAF, Vemlidy®) [1]. It features an (R)-configured phosphonomethoxypropyl linker appended to the N9 position of adenine, with the phosphonate moiety fully esterified by two ethyl groups, resulting in a molecular weight of 343.32 Da and a calculated logP of approximately 2.6 that starkly contrasts with the hydrophilic parent drug tenofovir (logP ≈ −2.2) [2]. The compound is routinely sourced as a certified reference standard—typically ≥95% to ≥98% purity by HPLC—with a melting point of 107–109 °C, and is stocked by major pharmacopeial-grade suppliers including Toronto Research Chemicals (TRC), Daicel Pharma Standards, and Clearsynth for use in analytical method development, ANDA/DMF filing, and quality control of tenofovir APIs .

Why (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine Cannot Be Replaced by Generic In-Class Phosphonate Esters for Process Development and Regulatory Compliance


Substituting 180587-75-1 with the (S)-enantiomer (CAS 1217630-57-3), the non-esterified parent tenofovir (PMPA), or adefovir diethyl ester (CAS 116384-53-3) would catastrophically undermine synthetic yield, downstream API purity, and regulatory acceptability. The (R)-enantiomers of PMPA-based compounds are 10- to 100-fold more potent against HIV-1/2 than their (S)-counterparts in cell-based antiviral assays, meaning that any residual (S)-diethyl ester carried through synthesis directly translates into pharmacologically inferior and regulatorily unacceptable (S)-tenofovir in the final drug substance [1]. Tenofovir (free phosphonic acid) cannot substitute the diethyl ester intermediate because the ethyl protecting groups are essential for the subsequent hydrolysis–alkylation sequence that furnishes the bis(isopropyloxycarbonyloxymethyl) prodrug TDF [2]. Compared with the adefovir analog (ethyl-bridged), the (R)-PMPA scaffold bearing a methyl substituent on the acyclic linker confers superior selectivity for HIV reverse transcriptase and reduced renal accumulation, while the diethyl phosphonate ester offers a uniquely advantageous logP of ~2.6 that enables efficient organic-phase processing, unlike the highly water-soluble parent PMPA [3]. Consequently, generic substitution within the tenofovir supply chain is not scientifically viable without re-optimization of the entire multi-step manufacturing process and full re-validation of impurity profiles against ICH and pharmacopeial monographs.

Quantitative Head-to-Head Evidence Guide: (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS 180587-75-1) vs. Closest Analogs


Enantiomeric Potency Differential: (R)-PMPA vs. (S)-PMPA in HIV-1/HIV-2-Infected Human Cell Systems

The (R)-enantiomer of PMPA (and by extension its diethyl ester prodrug form) exhibits 10- to 100-fold greater anti-HIV potency compared with the (S)-enantiomer across multiple human cell types. In a direct head-to-head evaluation, the (R)-enantiomer achieved EC₅₀ values of 1–2.8 μM against HIV-1/IIIB in C8166, CEM, MT-4, and PBL cells, while the (S)-enantiomer required 10- to 100-fold higher concentrations to achieve comparable inhibition [1]. This chiral discrimination is absolute: the (S)-diethyl ester impurity is considered a critical quality attribute in tenofovir API manufacturing and must be controlled below pharmacopeial thresholds .

Antiviral Pharmacology Chiral Discrimination Nucleotide Reverse Transcriptase Inhibition

Synthetic Process Superiority: TMSCl/NaBr-Mediated Hydrolysis of the Diethyl Ester vs. TMSBr-Based Manufacturing Method

The diethyl phosphonate ester 180587-75-1 was specifically leveraged in the development of a TMSCl/NaBr-mediated hydrolysis step that proved unequivocally superior to the then-current industrial TMSBr method for producing tenofovir (PMPA). The TMSCl/NaBr protocol achieves complete hydrolysis within 6 hours at 60 °C in NMP, enabling a direct one-pot conversion to tenofovir disoproxil without isolation of the intermediate phosphonic acid [1]. In contrast, the TMSBr method required an expensive reagent, suffered from long cycle times, and delivered lower overall yields across the DESMP coupling and hydrolysis sequence [1]. This process innovation, explicitly enabled by the diethyl ester as starting material, was projected to significantly reduce the manufacturing cost of TDF and expand access to HIV/AIDS treatment in the developing world [1].

Process Chemistry Phosphonate Diester Hydrolysis Cost-Efficient API Manufacturing

Synthetic Yield Improvement: Dialkyl Magnesium-Catalyzed Condensation Delivers >80% Yield and Purity vs. Prior Art Yields of 40–45%

A patent-protected synthetic method (CN101531680B) employing catalytic di-n-butyl magnesium for the condensation of (R)-hydroxypropyl adenine with tosyloxy methyl diethyl phosphate delivers (R)-PMPA diethyl ester in >80% molar yield and >80% HPLC purity [1]. This represents a dramatic improvement over earlier methods using lithium hydride or sodium hydride catalysis, which gave only 20–30% yield with 40–45% purity, and even over the lithium t-butoxide method that achieved only 40–45% yield and 60–65% purity [1]. The dialkyl magnesium method uses safe, non-pyrophoric reagents and is readily scalable for industrial production [1].

Synthetic Methodology Process Optimization Phosphonate Ester Synthesis

Physicochemical Differentiation: LogP ~2.6 for the Diethyl Ester vs. LogP ~−2.2 for Tenofovir Free Acid

The diethyl phosphonate ester exhibits a computed logP of approximately 2.6 (measured 2.618 on ChemSrc), which is approximately 4.8 log units higher than that of tenofovir free acid (logP ≈ −2.2) [1]. This dramatic lipophilicity difference underpins the compound's utility as a synthetic intermediate: it partitions efficiently into organic solvents (dichloromethane, ethyl acetate) during extractive workup, enabling chromatographic purification and isolation in high recovery, whereas the free acid tenofovir requires aqueous processing and ion-exchange chromatography [2]. Within the tenofovir intermediate family, the diethyl ester's logP of ~2.6 also exceeds that of the di-isopropyl carbonate prodrug tenofovir disoproxil (cLogP ~1.2–1.6) and is comparable to the isopropyl ester impurity commonly observed in TAF synthesis, making it chromatographically distinguishable during HPLC method development [3].

Lipophilicity Process Solvent Extraction Pre-formulation

Regulatory Reference Standard Utility: Pharmacopeial Traceability and ANDA/DMF Filing Support

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine is explicitly listed and stocked as a certified impurity reference standard by multiple pharmacopeial-grade suppliers, including Daicel Pharma Standards (CAT DCTI-C-002104), Toronto Research Chemicals (TRC-D444750), and Clearsynth, with documented traceability against USP and EP monographs where feasible . The compound is designated as Tenofovir Impurity S (or Impurity 87 in some Chinese pharmacopeial listings) and is required for ANDA analytical method development, method validation (AMV), and quality control of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate drug substances [1]. In contrast, the (S)-enantiomer diethyl ester (CAS 1217630-57-3) is also supplied as a separate impurity standard, underscoring that the (R) and (S) forms must be resolved and quantified independently in regulatory methods [2]. No other tenofovir intermediate (e.g., DESMP, PMPA monohydrate, CMIC) can serve as a substitute for this specific impurity marker in chromatographic system suitability tests.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Multi-Product Intermediate Versatility: Single-Compound Gateway to Both TDF and TAF APIs

Unlike dedicated late-stage intermediates that commit to a single final product, (R)-PMPA diethyl ester (180587-75-1) is the common branching intermediate from which both FDA-approved tenofovir prodrugs—tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide fumarate (TAF)—are synthesized [1]. From the diethyl ester, hydrolysis to PMPA followed by alkylation with chloromethyl isopropyl carbonate yields TDF, while an alternative pathway via phenyl PMPA and subsequent amidate formation yields TAF [2]. A deuterium-labeling study demonstrated that [D₈]-(R/S)-PMPA diethyl ester could be converted to [D₈]-TDF in 60% overall yield (2 steps) and to [D₈]-TAF in 20% overall yield (3 steps), confirming the intermediate's suitability for both manufacturing routes [3]. This dual-product optionality is not shared by downstream intermediates such as mono-POC tenofovir (committed to TDF) or phenyl PMPA (committed to TAF), making 180587-75-1 the most versatile procurement node in the tenofovir supply chain [4].

Supply Chain Efficiency API Intermediate Tenofovir Manufacturing

Highest-Value Application Scenarios for (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (CAS 180587-75-1) Derived from Quantitative Evidence


ANDAs and DMFs for Generic Tenofovir Disoproxil Fumarate: Impurity Reference Standard for Method Validation and QC Release

Generic pharmaceutical manufacturers filing ANDAs for TDF tablets must demonstrate chromatographic resolution of all known and unknown impurities above the ICH identification threshold (0.1% for a drug substance with >2 g/day dose). (R)-PMPA Diethyl Ester (180587-75-1) is a mandatory system suitability marker in HPLC/UPLC methods for TDF drug substance because it represents the residual starting material/in-process impurity that can persist when hydrolysis of the diethyl phosphonate ester is incomplete. Sourcing a pharmacopeial-traceable batch (purity ≥98% by HPLC, with full NMR/MS/IR characterization) from TRC, Daicel, or Clearsynth directly supports method validation per ICH Q2(R1) and satisfies FDA deficiency letters related to impurity qualification [1]. The (S)-diethyl ester enantiomer (CAS 1217630-57-3) must also be sourced and demonstrated to be chromatographically resolved from the (R)-isomer [2].

Process Development and Scale-Up: Pilot Plant Synthesis of PMPA via TMSCl/NaBr One-Pot Hydrolysis for Cost-Optimized TDF Manufacturing

Process chemistry teams scaling up tenofovir manufacturing should adopt the TMSCl/NaBr one-pot hydrolysis protocol published by Houghton et al. (2010), which uses the diethyl ester (180587-75-1) as the substrate. The protocol achieves complete hydrolysis in ≤6 h at 60 °C in NMP, followed by in situ CMIC alkylation to directly yield TDF without isolation of the intermediate PMPA. This one-pot sequence eliminates the costly TMSBr reagent and significantly reduces solvent consumption and cycle time compared to the legacy two-step method. Procurement should specify the diethyl ester with a purity of ≥95% (HPLC) and ensure the absence of tosylate-related byproducts from the preceding DESMP coupling step, as these can interfere with the hydrolysis kinetics [3].

Tenofovir Alafenamide (TAF) Synthesis: Chiral Purity Control at the Diethyl Ester Stage to Avoid Diastereomer Carry-Through

In TAF synthesis, the diethyl ester (180587-75-1) is converted to phenyl PMPA and then coupled with L-alanine isopropyl ester to form the phosphonamidate prodrug. Because the final TAF molecule contains two chiral centers, any enantiomeric impurity in the diethyl ester starting material propagates through the synthesis and complicates the diastereomer separation step. Published data show that the desired diastereomer of TAF can be obtained with up to 99% de when starting from enantiomerically pure (R)-PMPA diethyl ester, but diastereomeric excess drops significantly if the S-enantiomer content exceeds 0.5% [4]. Procurement specifications for 180587-75-1 intended for TAF synthesis must therefore include chiral purity ≥99% ee, verified by chiral HPLC or NMR with chiral shift reagent, in addition to the standard chemical purity specification.

Deuterium-Labeled Internal Standard Synthesis for LC-MS/MS Bioanalysis of Tenofovir in Clinical Pharmacology Studies

The diethyl ester scaffold is the preferred starting material for deuterium-labeling of both TDF and TAF prodrugs for use as stable-isotope-labeled internal standards (SIL-IS) in LC-MS/MS bioanalytical methods. The Pd/Pt-catalyzed H/D exchange protocol published in Chemistry—A European Journal (2018) demonstrated that [D₈]-(R/S)-PMPA diethyl ester can be synthesized in high isotopic enrichment and subsequently converted to [D₈]-TDF (60% overall yield, 2 steps) and [D₈]-TAF (20% overall yield, 3 steps). Procurement of unlabeled 180587-75-1 as the precursor for in-house deuterium labeling is more cost-effective than purchasing pre-labeled prodrugs, which can cost >$1,000/mg [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.